molecular formula C5H9ClO3S B2520296 4-Oxopentane-1-sulfonyl chloride CAS No. 2174001-25-1

4-Oxopentane-1-sulfonyl chloride

Cat. No.: B2520296
CAS No.: 2174001-25-1
M. Wt: 184.63
InChI Key: FONOCHWABZEIRL-UHFFFAOYSA-N
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Description

4-Oxopentane-1-sulfonyl chloride is a versatile biochemical building block belonging to the sulfonyl halide family. Sulfonyl chlorides are highly reactive compounds used primarily to introduce the sulfonyl group into other molecules. They readily undergo nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively . Sulfonamides are a critically important class of compounds in medicinal chemistry, often serving as potent enzyme inhibitors, such as in the development of carbonic anhydrase inhibitors for anticancer research . The ketone functional group in its structure provides a handle for further chemical modifications, making it a valuable bifunctional synthetic intermediate. This compound is intended for use in organic synthesis and drug discovery research. It is strictly for laboratory research purposes and is not for diagnostic, therapeutic, or personal use. Researchers should handle this reagent with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxopentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c1-5(7)3-2-4-10(6,8)9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONOCHWABZEIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 Oxopentane 1 Sulfonyl Chloride

Nucleophilic Acyl Substitution at the Sulfonyl Center

The sulfonyl chloride group is a powerful electrophile, readily undergoing nucleophilic attack. This reactivity is central to the synthesis of a wide array of sulfonated compounds.

Reaction with Hydroxyl Compounds: Formation of Sulfonate Esters

The reaction of sulfonyl chlorides with alcohols or phenols in the presence of a base yields sulfonate esters. This transformation is a standard method for converting hydroxyl groups into good leaving groups for subsequent nucleophilic substitution or elimination reactions. While specific studies on 4-oxopentane-1-sulfonyl chloride are not extensively detailed in the provided results, the general mechanism is well-established. An indium-catalyzed sulfonylation of alcohols with sulfonyl chlorides has been reported as an efficient method for preparing sulfonic esters.

Reaction with Nitrogen Nucleophiles: Synthesis of Sulfonamides and Sulfonimidamides

The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone of sulfonamide synthesis. ekb.egnih.gov This reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. researchgate.net The resulting sulfonamides are a critical class of compounds with a broad spectrum of applications, notably in medicinal chemistry. ekb.eglibretexts.org

The synthesis of sulfonamides from sulfonyl chlorides can be carried out under various conditions, including in the presence of a base in solvents like THF or dichloromethane. ekb.eg High yields of sulfonamides have been reported for reactions between various amines and sulfonyl chlorides. ekb.eg The use of N-silylamines with sulfonyl chlorides also provides an efficient route to sulfonamides. nih.gov

A diverse range of amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized in this reaction. ekb.eg The reaction conditions can be tailored to accommodate the reactivity of the specific amine. For instance, less nucleophilic and sterically hindered anilines have been successfully sulfonylated.

NucleophileProduct ClassGeneral Reaction Conditions
Alcohols/PhenolsSulfonate EstersBase (e.g., pyridine, triethylamine)
Primary/Secondary AminesSulfonamidesBase (e.g., pyridine, triethylamine) in a suitable solvent (e.g., THF, CH2Cl2)
N-SilylaminesSulfonamidesAcetonitrile, reflux

Electrophilic and Radical Reactivity of the Sulfonyl Chloride Moiety

Beyond nucleophilic substitution, the sulfonyl chloride group can participate in electrophilic and radical reactions, expanding its synthetic utility.

Reactions with Unsaturated Hydrocarbons (Alkenes, Alkynes, Arenes)

Sulfonyl chlorides can react with unsaturated compounds such as alkenes, alkynes, and arenes under various conditions. magtech.com.cn These reactions can proceed through ionic or radical pathways, leading to a range of products including through annulations, chlorosulfonylation, and sulfonylation. magtech.com.cn The specific outcome often depends on the reaction conditions, such as the presence of catalysts or initiators. magtech.com.cn

Oxidative and Reductive Transformations of the Sulfonyl Group

The sulfur atom in a sulfonyl chloride is in a high oxidation state (+6) and can undergo reduction. A notable transformation is the reduction of sulfonyl chlorides to sulfinamides. nih.gov This can be achieved using reagents like triphenylphosphine (B44618) in the presence of an amine. nih.gov The reaction proceeds through the in situ reduction of the sulfonyl chloride. nih.gov

Reactivity of the Ketone Functional Group in this compound

The ketone group in this compound offers another site for chemical modification. Standard ketone chemistry can be applied, provided the reagents and conditions are compatible with the sulfonyl chloride moiety. The reactivity of the ketone allows for the introduction of further complexity into the molecule. The parent compound, 4-oxopentanal (B105764) (levulinaldehyde), is a known ketoaldehyde. nih.gov

Condensation Reactions

The presence of the electrophilic sulfonyl chloride and the carbonyl group enables this compound to participate in various condensation reactions. These reactions are fundamental to the construction of more complex molecular architectures, particularly heterocyclic systems.

The sulfonyl chloride moiety readily reacts with nucleophiles, such as amines, to form sulfonamides. This reaction is a cornerstone of medicinal chemistry. magtech.com.cn Furthermore, the ketone functionality can undergo condensation reactions with suitable reagents. For instance, reaction with hydrazines can yield hydrazones, and reaction with hydroxylamine (B1172632) can produce oximes. These reactions are crucial for creating diverse molecular scaffolds.

A significant application of condensation reactions involving sulfonyl chlorides is the synthesis of nitrogen-containing heterocycles. For example, N-(chlorosulfonyl)imidoyl chlorides can react with benzylamines to afford 1,2,4-benzothiadiazepine-1,1-dioxides. nih.gov While this specific example does not use this compound, it illustrates a general and important reaction pathway available to sulfonyl chlorides.

Below is a table summarizing potential condensation reactions for this compound:

Table 1: Potential Condensation Reactions of this compound
Reactant Functional Group Targeted Product Type
Primary/Secondary Amine Sulfonyl chloride Sulfonamide
Hydrazine (B178648) Ketone Hydrazone
Hydroxylamine Ketone Oxime
Amines (bifunctional) Both Heterocycles

Enolate Chemistry and Alpha-Functionalization

The ketone group in this compound has two alpha-carbons (at positions 3 and 5), both bearing protons that can be abstracted by a base to form an enolate. masterorganicchemistry.com Enolates are powerful nucleophiles that can react with a wide range of electrophiles, leading to alpha-functionalization. wikipedia.org

The formation of the enolate can be directed to one alpha-carbon over the other by carefully choosing the reaction conditions. wikipedia.org Deprotonation at the less hindered C-5 position would lead to the kinetic enolate, while deprotonation at the more substituted C-3 position would yield the more thermodynamically stable thermodynamic enolate. wikipedia.org

Once formed, the enolate can be trapped with various electrophiles. For example, reaction with an alkyl halide would result in an alkyl group being added to the alpha-carbon. This C-alkylation is a fundamental carbon-carbon bond-forming reaction. Alternatively, the enolate can react at the oxygen atom (O-alkylation) to form a silyl (B83357) enol ether when treated with a reagent like trimethylsilyl (B98337) chloride. bham.ac.uk

Halogenation at the alpha-position is another important transformation. In the presence of a base and a halogen (like Br₂), the enolate will attack the halogen, leading to an alpha-halogenated ketone. libretexts.org This reaction can be difficult to stop at mono-halogenation under basic conditions, as the introduced halogen increases the acidity of the remaining alpha-protons. libretexts.org

The regioselectivity of enolate formation is summarized in the table below:

Table 2: Regioselectivity of Enolate Formation
Condition Favored Enolate Position of Deprotonation
Strong, bulky base (e.g., LDA), low temperature, aprotic solvent Kinetic C-5
Weaker base, higher temperature, protic solvent Thermodynamic C-3

Investigations into Reaction Mechanisms

The reactions of sulfonyl chlorides have been the subject of numerous mechanistic studies. For most alkanesulfonyl chlorides, solvolysis reactions are believed to proceed through a concerted bimolecular nucleophilic substitution (SN2) mechanism. nih.gov In this pathway, the nucleophile attacks the sulfur atom, and the chloride ion leaves in a single, concerted step.

However, an alternative mechanism can operate, especially in the presence of a base and an alpha-hydrogen. This is the elimination-addition pathway, which proceeds through a highly reactive sulfene (B1252967) intermediate (R₂C=SO₂). nih.gov For this compound, a base could potentially abstract a proton from the carbon adjacent to the sulfonyl group (C-1), leading to the formation of a sulfene. This intermediate would then be rapidly trapped by a nucleophile present in the reaction mixture.

In some cases, intramolecular reactions can occur. For instance, 2-hydroxyethanesulfonyl chloride has been shown to cyclize to a transient β-sultone, which then undergoes nucleophilic attack. researchgate.net While this compound does not have a hydroxyl group in a suitable position for such a cyclization, the possibility of other intramolecular pathways, especially those involving the ketone, should be considered under specific reaction conditions.

The steric environment around the sulfonyl chloride group can also influence the reaction mechanism and rate. dtic.mil The relatively unhindered nature of the primary sulfonyl chloride in this compound suggests that it would be amenable to SN2 attack.

A summary of potential reaction mechanisms is presented below:

Table 3: Proposed Reaction Mechanisms for this compound
Mechanism Description Conditions Favoring Mechanism
SN2 A concerted, bimolecular nucleophilic substitution at the sulfur atom. Neutral or acidic conditions with good nucleophiles.
Elimination-Addition Formation of a sulfene intermediate followed by nucleophilic addition. Basic conditions, presence of α-hydrogens.
Intramolecular Reaction Reaction involving another functional group within the same molecule. Specific substrate geometry and reaction conditions.

Applications of 4 Oxopentane 1 Sulfonyl Chloride in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

The dual functionality of 4-oxopentane-1-sulfonyl chloride allows it to serve as a versatile building block for the synthesis of intricate molecules, particularly in the creation of heterocyclic systems and as a precursor to important sulfur-containing functional groups.

The presence of an electrophilic sulfonyl chloride at one end of the carbon chain and a ketone group at the C-4 position makes this compound an ideal substrate for intramolecular cyclization reactions to form various heterocycles. The sulfonyl chloride group can react with nucleophiles to initiate the formation of six-membered cyclic sulfonamides, which are prevalent structures in medicinal chemistry. nih.govucl.ac.uk For example, a reaction with an amine could be followed by an intramolecular condensation involving the ketone to create complex, fused ring systems.

While direct intramolecular cyclization of this compound is not widely documented, the principles of using sulfonyl chlorides in heterocycle synthesis are well-established. nih.gov The ketone can be converted into a nucleophilic species, such as an enamine or enolate, which could potentially participate in a ring-closing reaction with the electrophilic sulfonyl chloride group. This strategy provides a pathway to sulfur-containing heterocycles that are otherwise challenging to synthesize.

The sulfonyl chloride moiety is a powerful electrophile, making it an excellent starting point for the synthesis of sulfonamides and alkyl sulfones, which are key functional groups in pharmaceuticals and materials science. magtech.com.cnmolport.com

Sulfonamides: The most traditional and widespread application of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. ucl.ac.ukmolport.com This reaction, typically conducted in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534), is robust and high-yielding. utdallas.edu The use of this compound allows for the introduction of a ketone-bearing alkyl chain onto a nitrogen atom, creating sulfonamides decorated with a versatile carbonyl handle for further synthetic modifications. The development of one-pot procedures to convert starting materials into sulfonyl chlorides and subsequently into sulfonamides underscores the importance of this transformation. princeton.eduorganic-chemistry.org

Alkyl Sulfones: this compound can also be converted into alkyl sulfones. This can be achieved through several methods, including the reaction with organometallic reagents. A common strategy involves the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated in a C-S coupling reaction to furnish the desired sulfone. organic-chemistry.org Additionally, sulfonyl chlorides can react directly with certain nucleophiles to form sulfones, such as in the C-sulfonylation of electron-rich pyridine derivatives. nih.gov This application allows for the stable and versatile sulfonyl group to be incorporated into a variety of molecular frameworks.

Reaction TypeReactantProduct
Sulfonamide FormationPrimary/Secondary AmineN-substituted 4-oxopentane-1-sulfonamide
Sulfone FormationOrganometallic Reagent or Sulfinate IntermediateAlkyl/Aryl 4-oxopentyl sulfone
Sulfonate Ester FormationAlcoholAlkyl 4-oxopentane-1-sulfonate

Reagent in Functional Group Interconversions

Functional group interconversions are fundamental to organic synthesis, allowing for the strategic manipulation of a molecule's reactivity. The sulfonyl chloride group in this compound is an excellent participant in such transformations.

A primary use is the reaction with alcohols to form sulfonate esters. molport.comvanderbilt.edu These esters, such as tosylates or mesylates, are exceptionally good leaving groups in nucleophilic substitution and elimination reactions, far more reactive than the corresponding alcohols. vanderbilt.edu By converting an alcohol to a sulfonate ester using this compound, a chemist can readily introduce a nucleophile or generate a double bond under mild conditions.

Furthermore, the sulfonyl chloride group itself can be transformed into other sulfur-containing functionalities. For instance, it can be reduced to form the corresponding sulfinamide, providing access to a different class of sulfur-nitrogen compounds. nih.gov The ketone moiety also represents a site for a wide array of functional group interconversions, including reduction to a secondary alcohol, conversion to an imine or enamine, or olefination reactions, thereby expanding the synthetic utility of any intermediate derived from this reagent.

Role in Cascade and Multicomponent Reactions

The bifunctional nature of this compound makes it an attractive component for designing cascade (or tandem) and multicomponent reactions (MCRs). These reaction formats are highly efficient as they allow for the formation of multiple chemical bonds in a single operation, reducing waste and saving time.

A hypothetical cascade reaction could be initiated by the reaction of the sulfonyl chloride with a binucleophile, such as an amino alcohol. This initial step could be followed by a spontaneous intramolecular cyclization involving the ketone group, leading to the rapid construction of a complex heterocyclic scaffold. The general reactivity of sulfonyl chlorides with unsaturated compounds like imines and ketones can lead to annulation reactions, which are powerful methods for ring formation. magtech.com.cn

In a multicomponent setting, this compound could react alongside two or more other reactants to assemble a complex product. For example, an MCR could involve an amine, an isocyanide, and this compound, where the amine reacts with the sulfonyl chloride, the ketone participates in a condensation, and the isocyanide inserts to form a final, intricate molecule.

Design and Synthesis of Molecular Probes and Ligands

The sulfonamide linkage is a privileged structural motif in medicinal chemistry, appearing in a vast number of approved drugs due to its metabolic stability and ability to act as a hydrogen bond acceptor. princeton.edu By reacting this compound with a diverse library of amines, chemists can generate a collection of novel sulfonamide derivatives for biological screening. ucl.ac.uk

The ketone group within these derivatives provides an additional point of interaction with biological targets, such as enzymes or receptors, potentially acting as a hydrogen bond acceptor or a site for covalent modification. This dual-handle approach is valuable in the design of molecular probes to study biological systems or as ligands for target proteins. For instance, derivatives of this compound could be explored as inhibitors of enzymes where the sulfonamide group anchors the molecule in the active site and the keto-alkyl chain probes a nearby sub-pocket. ucl.ac.uk Furthermore, the conversion of the sulfonyl chloride to a sulfonyl fluoride (B91410) could create chemical probes suitable for "click" chemistry applications, a powerful tool for bioconjugation. princeton.edu

Computational and Theoretical Studies on 4 Oxopentane 1 Sulfonyl Chloride and Analogous Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of sulfonyl chlorides. researchgate.netresearchgate.net By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties.

For a molecule like 4-oxopentane-1-sulfonyl chloride, DFT calculations can map the electrostatic potential (ESP) to identify electron-rich and electron-poor regions. The sulfur atom of the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a primary site for nucleophilic attack. Similarly, the carbonyl carbon is also an electrophilic center. Conceptual DFT can be used to calculate reactivity indices that quantify and predict the most probable sites for reaction. researchgate.netresearchgate.net

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides further understanding of reactivity. The energy and location of the LUMO indicate the most likely site for accepting electrons from a nucleophile, which for sulfonyl chlorides is centered on the S-Cl bond.

Table 1: Illustrative Electronic Properties from DFT Calculations for a Sulfonyl Chloride

Calculated PropertySignificance for this compound
Electrostatic Potential (ESP) Identifies the electrophilic sulfur atom and carbonyl carbon as likely sites for nucleophilic attack.
HOMO-LUMO Energy Gap A smaller gap generally suggests higher reactivity.
Partial Atomic Charges Quantifies the electrophilicity of the sulfur and carbonyl carbon atoms.
Fukui Functions Predicts the local reactivity and selectivity, distinguishing between the sulfonyl chloride and ketone functionalities.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a key method for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction pathways and the characterization of transition states. researchgate.netresearchgate.net For reactions involving this compound, such as nucleophilic substitution or elimination, these studies can calculate the energy barriers (activation energies) associated with different possible mechanisms.

For instance, in the solvolysis of arenesulfonyl chlorides, computational studies have been used to support a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net These models characterize the transition state structure, where the nucleophile attacks the sulfur atom and the chloride ion begins to depart. By calculating the free energy barrier of this step, researchers can predict reaction rates and understand how factors like solvent and substituent effects influence reactivity. researchgate.netresearchgate.net For this compound, modeling could compare the activation barriers for nucleophilic attack at the sulfonyl group versus the ketone, providing insight into the chemoselectivity of a given reaction.

Table 2: Example of a Modeled Reaction Pathway Analysis

Reaction Coordinate PointDescriptionRelative Free Energy (kcal/mol)
Reactants This compound + Nucleophile0.0
Transition State (TS) Nucleophile-Sulfur bond forming, Sulfur-Chlorine bond breaking+15.2 (Hypothetical)
Products Substituted sulfonyl product + Chloride ion-10.5 (Hypothetical)

Conformation Analysis and Stereochemical Predictions

The three-dimensional structure and flexibility of a molecule are crucial to its reactivity. This compound possesses a flexible four-carbon chain, allowing it to adopt numerous spatial arrangements or conformations. Conformation analysis uses computational methods to identify the different possible conformers and determine their relative energies.

The most stable conformer (the global minimum on the potential energy surface) is the one that the molecule is most likely to adopt. However, other low-energy conformers may also be present in significant populations at room temperature. The specific shape of the dominant conformers can influence the accessibility of the reactive sites (the sulfonyl chloride and ketone groups) to incoming reagents. This steric hindrance can affect reaction rates and, in chiral environments, can lead to specific stereochemical outcomes. For example, studies on sterically hindered arenesulfonyl chlorides suggest that steric factors in the transition state can significantly influence reactivity. researchgate.net

Table 3: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Predicted Population (%)
Anti ~180°0.0075%
Gauche 1 ~60°0.9512.5%
Gauche 2 ~-60°0.9512.5%

Note: Data are illustrative and represent a typical energy profile for a butane-like fragment.

Molecular Docking and Interaction Studies in Synthetic Contexts

While molecular docking is most famously applied in drug discovery to predict the binding of a ligand to a protein's active site, its principles can be adapted to study interactions in a synthetic context. nih.gov In this framework, docking simulations can model the non-covalent interactions between this compound and other species in a reaction mixture, such as a catalyst, a solvent, or another reagent.

These studies can reveal how the molecule might orient itself within the coordination sphere of a Lewis acid catalyst or on the surface of a heterogeneous catalyst. Understanding these interactions can help explain the observed selectivity and efficiency of a synthetic transformation. For example, computational analysis of sulfonyl chlorides has been used to evaluate non-covalent interactions, such as those between the sulfonyl group and π systems, which can influence crystal packing and intermolecular organization. nih.gov This type of analysis can be extended to model the pre-reaction complex in a synthetic transformation, providing insights into how intermolecular forces guide the reactants into a favorable orientation for the reaction to occur.

Table 4: Potential Non-Covalent Interactions Studied via Molecular Modeling

Interaction TypePotential Role in Synthesis
Hydrogen Bonding Interaction with protic solvents or reagents containing N-H or O-H groups.
Dipole-Dipole Alignment of the sulfonyl and carbonyl groups with polar reagents or catalysts.
Lewis Acid-Base Coordination of the sulfonyl or carbonyl oxygens to a metal-based catalyst.
van der Waals Forces General intermolecular attractions influencing the formation of reactant-catalyst complexes.

Emerging Research Avenues and Future Perspectives for 4 Oxopentane 1 Sulfonyl Chloride

Catalyst Development for 4-Oxopentane-1-sulfonyl chloride Transformations

The development of efficient catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research is focused on catalysts that can selectively target either the sulfonyl chloride or the ketone moiety, or that can facilitate transformations involving both functional groups.

While specific catalysts for this compound are still an emerging area, research into related keto-sulfonyl compounds and sulfonyl chlorides, in general, provides a strong foundation. For instance, novel methods for synthesizing sulfonyl chlorides from thiols and disulfides utilize zirconium tetrachloride (ZrCl4) as a catalyst in conjunction with hydrogen peroxide, enabling rapid and high-yield production under mild conditions. organic-chemistry.org This approach avoids harsh reagents and is environmentally friendly, with water as the only by-product. organic-chemistry.org

Furthermore, copper-mediated reactions have shown promise in the chemistry of related α-diazo-β-keto sulfonamides. thieme-connect.com Depending on the copper catalyst used (e.g., copper(II) triflate or copper(II) chloride), a range of products can be obtained, including alkynesulfonamides and α-halosulfonamides. thieme-connect.com These findings suggest that metal catalysts could play a significant role in directing the reactivity of the keto-sulfonyl group in this compound towards desired products.

Table 1: Potential Catalytic Transformations for this compound

Catalyst SystemPotential TransformationProduct Class
Zirconium tetrachloride (ZrCl₄) / H₂O₂Oxidative chlorination of corresponding thiolSulfonyl Chloride
Copper(II) triflateReactions with diazo compoundsAlkynesulfonamides
Copper(II) chlorideHalogenation of β-keto sulfonamidesα-halosulfonamides
Cr-ligand-Mn systemDesulfonylationKetones

Future research will likely focus on developing enantioselective catalysts to control the stereochemistry of reactions at the carbon atom adjacent to the ketone. Additionally, bifunctional catalysts that can activate both the ketone and sulfonyl chloride groups simultaneously could lead to novel and complex molecular architectures.

Integration into Flow Chemistry and Automated Synthesis

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and the use of hazardous reagents, making them ideal candidates for integration into flow chemistry and automated systems. rsc.org Continuous flow processes offer significant advantages over traditional batch chemistry, including enhanced safety, better temperature control, improved reaction efficiency, and greater scalability. rsc.orgmdpi.com

Recent studies have demonstrated the successful automated continuous synthesis of aryl sulfonyl chlorides using a system of continuous stirred-tank reactors (CSTRs) and a continuous filtration system. mdpi.comresearchgate.net This automated approach allows for precise control over reaction parameters, leading to improved consistency, reliability, and spacetime yield. mdpi.com For example, a flow chemistry process for producing aryl sulfonyl chlorides demonstrated a spacetime yield of 0.139 g mL⁻¹ h⁻¹, a significant improvement over the 0.072 g mL⁻¹ h⁻¹ achieved in an optimized batch process. mdpi.com

Table 2: Comparison of Batch vs. Flow Synthesis for Sulfonyl Chlorides

ParameterBatch ProcessFlow Chemistry Process
Safety Higher risk of thermal runawayEnhanced safety through better heat and mass transfer
Scalability Challenging to scale upMore easily scalable
Control Less precise control over parametersExquisite control over temperature, pressure, and residence time
Spacetime Yield LowerSignificantly higher
Reagent Handling Often requires large excesses of reagentsMore efficient use of reagents

The application of these technologies to the synthesis and subsequent transformations of this compound could provide a safer and more efficient means of production. A continuous flow setup could involve the in-situ generation of the sulfonyl chloride followed immediately by a reaction with a nucleophile, minimizing the handling of the reactive intermediate. chemrxiv.org

Exploration of Novel Reactivity Modes for Keto-Sulfonyl Chlorides

The presence of both a ketone and a sulfonyl chloride group within the same molecule gives rise to unique reactivity patterns that are a subject of ongoing research. The interplay between these two functional groups can be exploited to develop novel synthetic methods.

One area of significant interest is the use of keto-sulfonyl compounds in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry. This powerful reaction allows for the efficient formation of sulfur(VI) linkages. Researchers have developed methods to synthesize β-ketosulfonamides, which are constitutional isomers of alkenyl sulfamates, by coupling ketones and amines using sulfuryl fluoride as a linchpin. nih.gov This approach is notable for its mild conditions and tolerance of a wide range of functional groups. nih.gov

The reactivity of the sulfonyl chloride group can also be harnessed in radical reactions. For example, an electroreductive protocol has been developed for the radical fluorosulfonylation of vinyl triflates using FSO₂Cl, a relative of sulfonyl chlorides. organic-chemistry.org This metal-free method provides access to valuable β-keto sulfonyl fluorides. organic-chemistry.org Additionally, visible light has been used to promote the reaction of N-tosyl-protected sulfoximidoyl chlorides with aryl alkynes to yield β-keto sulfoximines. acs.org

Table 3: Emerging Reactions of Keto-Sulfonyl Derivatives

Reaction TypeKey Reagents/ConditionsProduct
SuFEx Click ChemistrySulfuryl fluoride (SO₂F₂), aminesβ-Ketosulfonamides
Radical FluorosulfonylationFSO₂Cl, electroreductionβ-Keto Sulfonyl Fluorides
Photomediated SynthesisN-Tosyl-protected sulfoximidoyl chlorides, aryl alkynes, visible lightβ-Keto Sulfoximines
DesulfonylationCr(II)-mediated systemKetones

Future investigations will likely explore intramolecular reactions of this compound, where the ketone and sulfonyl chloride groups react with each other to form cyclic products. Such reactions could provide rapid access to novel heterocyclic scaffolds of interest in medicinal chemistry.

Contribution to Advanced Materials Science and Polymer Chemistry

The bifunctional nature of this compound makes it a promising candidate for the development of advanced materials and polymers. The sulfonyl chloride group can be used to anchor the molecule to polymer backbones or to initiate polymerization, while the ketone group provides a handle for further functionalization or cross-linking.

Polymer-bound sulfonyl chlorides are already used as reagents in solid-phase synthesis. sigmaaldrich.com These materials combine the reactivity of sulfonyl chlorides with the ease of handling and purification associated with solid-supported reagents. This compound could be used to create novel polymer-supported reagents where the ketone functionality can be used to modulate the properties of the polymer or to introduce additional reactive sites.

The compound could also serve as a monomer in polymerization reactions. For example, the ketone group could undergo aldol (B89426) condensation or other ketone-based polymerizations, while the sulfonyl chloride group could be used to form polysulfonamides or polysulfonates. The resulting polymers would have unique properties due to the presence of the sulfonyl group, which can enhance thermal stability and chemical resistance.

The world's third-most-produced synthetic plastic polymer, Polyvinyl chloride (PVC), is a linear and strong polymer due to the head-to-tail arrangement of its monomers. wikipedia.org The introduction of a functional monomer like this compound could lead to new PVC copolymers with tailored properties.

Table 4: Potential Polymer Applications of this compound

Polymer TypeRole of this compoundPotential Properties
Functionalized Polymers Grafted onto existing polymer backbonesModified surface properties, sites for further reactions
Polysulfonamides/Polysulfonates Monomer (via sulfonyl chloride group)High thermal stability, chemical resistance
Copolymers Comonomer with other vinyl or ketone monomersTunable mechanical and thermal properties
Cross-linked Materials Cross-linking agent (using both functional groups)Enhanced mechanical strength and solvent resistance

Future research in this area will likely focus on the synthesis and characterization of novel polymers derived from this compound. The development of stimuli-responsive materials, where the ketone or sulfonyl group can be cleaved or modified in response to an external signal, is another exciting possibility.

Q & A

Q. What are the optimized synthetic routes for 4-oxopentane-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be achieved through sulfonylation of 4-oxopentanol or via chloride exchange from sulfonic acid derivatives. For example, fluorosulfonylation methods using sulfonic acid precursors under controlled conditions (e.g., SOCl₂ or PCl₅ as chlorinating agents) are common . Reaction parameters such as temperature (optimal range: 0–25°C), solvent choice (e.g., anhydrous dichloromethane), and stoichiometric ratios of reagents significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the compound from side products like sulfonic acids or unreacted starting materials .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can data contradictions be resolved?

Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm the sulfonyl chloride group (δ ~3.5–4.0 ppm for adjacent CH₂ groups) and ketone moiety (δ ~210–220 ppm in ¹³C NMR).
  • FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretching) and ~1170 cm⁻¹ (S=O symmetric stretching) validate the sulfonyl chloride functionality.
  • HPLC-MS : To assess purity and molecular ion peaks (expected m/z ~182.6 for [M+H]⁺).
    Contradictions in data (e.g., unexpected splitting in NMR signals) may arise from impurities or residual solvents. Cross-validation using multiple techniques (e.g., combining NMR with elemental analysis) and referencing analogous compounds (e.g., 4-oxopiperidine-1-sulfonyl fluoride ) can resolve ambiguities .

Q. What factors affect the stability of this compound during storage, and what protocols ensure long-term viability?

The compound is moisture-sensitive due to the reactive sulfonyl chloride group. Degradation pathways include hydrolysis to sulfonic acid or disulfide formation. Storage recommendations:

  • Anhydrous conditions : Use desiccants (e.g., molecular sieves) in sealed containers under inert gas (N₂/Ar).
  • Low temperatures : Store at –20°C to slow hydrolysis.
  • Avoid prolonged exposure to light : UV radiation can accelerate decomposition.
    Regular purity checks via TLC or NMR are advised to monitor stability .

Advanced Research Questions

Q. How does the oxo group in this compound influence its reactivity compared to other sulfonyl chlorides?

The ketone group at the 4-position introduces electronic and steric effects. Electron-withdrawing properties of the oxo group enhance the electrophilicity of the sulfonyl chloride, increasing reactivity toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the pentane backbone may reduce accessibility in bulky reaction environments. Comparative studies with analogs like 4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride show that substituents adjacent to the sulfonyl group modulate reaction rates and selectivity in SN2 or radical-mediated pathways .

Q. What strategies are employed to incorporate this compound into drug candidates or bioactive molecules?

The compound serves as a versatile building block for:

  • Sulfonamide formation : React with primary/secondary amines to create sulfonamide linkages, a common motif in enzyme inhibitors.
  • Bioconjugation : Modify peptides or proteins via cysteine residues (thiol-specific reactions).
  • Prodrug design : The sulfonyl chloride can be hydrolyzed in vivo to release active metabolites.
    Optimization involves screening reaction conditions (e.g., pH, solvent polarity) to balance reactivity and selectivity, as demonstrated in studies on similar sulfonyl chlorides in drug synthesis .

Q. What common side reactions occur during the synthesis of this compound, and how can they be minimized?

Side reactions include:

  • Over-chlorination : Excess chlorinating agents may lead to di- or tri-chlorinated byproducts. Mitigation: Use stoichiometric control and monitor reaction progress via TLC.
  • Hydrolysis : Trace moisture converts the sulfonyl chloride to sulfonic acid. Mitigation: Rigorous drying of solvents and reagents.
  • Oxidation of the ketone : Strong oxidizing agents may degrade the oxo group. Mitigation: Use mild reagents (e.g., SOCl₂ instead of PCl₅) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions or biological systems?

Quantum mechanical calculations (e.g., DFT) can model:

  • Electrophilicity : Predict sites prone to nucleophilic attack using Fukui indices.
  • Solvent effects : Simulate reaction kinetics in polar vs. nonpolar environments.
  • Docking studies : Assess interactions with biological targets (e.g., enzymes) by analyzing hydrogen-bonding or steric complementarity. Tools like PubChem’s 3D conformer library and QSPR models enable data-driven predictions for reaction optimization or toxicity profiling.

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